(S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-OL hcl
Description
(S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-ol HCl is a chiral ethanolamine derivative featuring a 3-(methylsulfonyl)phenyl substituent. The compound’s structure includes:
- Stereochemistry: The (S)-configuration at the chiral center, critical for biological activity in many pharmacologically active amines.
- Functional groups: A primary amine (–NH₂), hydroxyl (–OH), and a methylsulfonyl (–SO₂CH₃) group attached to the phenyl ring.
- Physicochemical properties: As an HCl salt, it exhibits enhanced solubility in polar solvents compared to its free base form.
Properties
Molecular Formula |
C9H13NO3S |
|---|---|
Molecular Weight |
215.27 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-methylsulfonylphenyl)ethanol |
InChI |
InChI=1S/C9H13NO3S/c1-14(12,13)8-4-2-3-7(5-8)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1 |
InChI Key |
NWIHYKJMGYEDRI-SECBINFHSA-N |
Isomeric SMILES |
CS(=O)(=O)C1=CC=CC(=C1)[C@@H](CO)N |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(CO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-OL hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the appropriate substituted benzene derivative.
Sulfonylation: The benzene derivative undergoes sulfonylation to introduce the methylsulfonyl group.
Amination: The sulfonylated intermediate is then subjected to amination to introduce the amino group.
Chiral Resolution: The resulting racemic mixture is resolved to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the (S)-enantiomer is converted to its hydrochloride salt.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Continuous Flow Chemistry: To enhance efficiency and scalability.
Catalysis: Use of catalysts to improve reaction rates and selectivity.
Purification: Advanced purification techniques such as crystallization and chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-OL hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
(S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-OL hydrochloride has diverse applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block for complex molecules.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-OL hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The methylsulfonyl group enhances the compound’s stability and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Analysis of Structural Differences and Implications
Substituent Type and Position
- Methylsulfonyl (–SO₂CH₃) Group: The target compound has a 3-(methylsulfonyl)phenyl group, while ’s prop-2-ynal analog has the sulfonyl group at the 4-position. Positional isomerism can drastically alter electronic properties and target binding. For example, 3-substituted sulfonyl groups may enhance steric hindrance compared to 4-substituted analogs, affecting receptor interactions . This difference may explain RS 39604’s activity as a 5-HT₄ receptor agonist .
Halogen vs. Sulfonyl Groups :
Stereochemical Considerations
- The (S)-enantiomer of the target compound may exhibit distinct biological activity compared to its (R)-counterpart or racemic mixtures. For example, ’s (R)-3-chloro analog is used in asymmetric synthesis, highlighting the importance of chirality in pharmacological specificity .
Backbone Modifications
- ’s racemic ethanolamine derivative includes a benzyloxy group and a tert-butylamino moiety, which increase hydrophobicity and steric bulk. Such modifications could influence blood-brain barrier penetration or receptor subtype selectivity .
Biological Activity
(S)-2-Amino-2-(3-(methylsulfonyl)phenyl)ethan-1-OL hydrochloride, commonly referred to as (S)-MSP, is a compound with significant biological activity, particularly in the context of pharmacology and biochemistry. This article explores its structural properties, biological mechanisms, and potential therapeutic applications based on available research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 215.27 g/mol
- CAS Number : 1213437-28-5
- Structure : The compound features a sulfonyl group attached to a phenyl ring, which is critical for its biological interactions.
(S)-MSP acts primarily as an inhibitor of various enzymatic pathways. Its mechanism of action has been linked to:
- Inhibition of Type III Secretion System (T3SS) : Research indicates that (S)-MSP can inhibit the T3SS in pathogenic bacteria, which is crucial for their virulence. This inhibition can reduce bacterial infection rates and virulence factor secretion, making it a candidate for antibiotic development .
Biological Activity
- Antimicrobial Properties :
-
Cytotoxicity :
- Studies evaluating cytotoxic effects have indicated that (S)-MSP exhibits low cytotoxicity in mammalian cells, suggesting a favorable safety profile for potential therapeutic applications. For instance, at concentrations used to inhibit bacterial secretion, no significant cytotoxic effects were observed on human cell lines .
Case Study 1: Inhibition of T3SS in Enteropathogenic E. coli
A study conducted using C. rodentium as a model organism demonstrated that (S)-MSP effectively reduced the secretion of carboxypeptidase G2 (CPG2), a reporter enzyme used to measure T3SS activity. The results showed approximately 50% inhibition at 50 µM concentration, indicating potent antimicrobial activity against EHEC strains .
Case Study 2: Structure-Activity Relationship Analysis
Research analyzing various derivatives of (S)-MSP revealed that modifications to the methylsulfonyl group could enhance its inhibitory potency against T3SS activities. Compounds with increased hydrophobicity and steric bulk around the sulfonyl group exhibited improved binding affinity to the target proteins involved in secretion systems .
Data Table of Biological Activity
| Activity | Concentration (µM) | Effect |
|---|---|---|
| Inhibition of T3SS | 50 | ~50% reduction in CPG2 secretion |
| Cytotoxicity in mammalian cells | 100 | No significant cytotoxic effects |
| Antimicrobial activity | 25 | Effective against Gram-negative bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
